

# Fmoc-L-Proline-13C5,15N: Technical Specifications & Application Guide

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## Compound of Interest

Compound Name: *L-PROLINE-N-FMOC (13C5,15N)*

Cat. No.: *B1579744*

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## Executive Summary

Fmoc-L-Proline-13C5,15N is a high-fidelity stable isotope-labeled amino acid derivative used primarily in biomolecular NMR spectroscopy and quantitative proteomics. By incorporating uniform Carbon-13 (

) and Nitrogen-15 (

) isotopes, this compound overcomes the "spectroscopic silence" of proline residues in standard

HSQC experiments due to their lack of an amide proton.

This guide provides the validated technical specifications, safety protocols, and experimental workflows required for the integration of Fmoc-L-Proline-13C5,15N into solid-phase peptide synthesis (SPPS) and subsequent structural analysis.

## Technical Specifications & Identity

The precise identification of stable isotopes is critical for regulatory compliance and experimental reproducibility.

## Chemical Identity

Parameter	Specification
Product Name	Fmoc-L-Proline-13C5,15N
Systematic Name	N-(9-Fluorenylmethoxycarbonyl)-L-proline-13C5,15N
CAS Number (Labeled)	1217452-48-6
CAS Number (Unlabeled)	71989-31-6
Molecular Formula	
Molecular Weight	343.33 g/mol (Labeled) vs 337.37 g/mol (Unlabeled)
Mass Shift	+6 Da (from , from )
Isotopic Purity	atom % , atom %
Solubility	Soluble in DMF, DMSO, Methanol

## Structural Context

Unlike standard amino acids, Proline is a secondary amine (an imino acid). The Fmoc protection group is attached to the pyrrolidine nitrogen. In the labeled variant, the entire pyrrolidine ring (

) and the nitrogen atom are isotopically enriched.

## Safety Data & Handling (SDS Summary)

Note: While stable isotopes are generally non-radioactive, they should be handled with the same rigor as standard biochemical reagents. The following data is synthesized from MSDS for the Fmoc-protected parent compound.

### Hazard Identification (GHS Classification)

- Signal Word: Warning
- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.

### Handling Protocols

- Hygroscopicity: Fmoc-amino acids are susceptible to hydrolysis. Store in a desiccator.
- Storage:

is recommended for long-term stability of the isotope label and Fmoc group integrity.
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of fine powder.

## Application: Solid Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-Proline-<sup>13</sup>C<sub>5</sub>,<sup>15</sup>N into a peptide backbone requires modified protocols due to the steric hindrance of the pyrrolidine ring and the high cost of the reagent.

### Strategic Coupling Logic

- Cost-Efficiency: Use a lower molar excess (e.g., 2.5 equiv) compared to standard amino acids (5-10 equiv), coupled with a more efficient activation agent (HATU/HOAt) to ensure completion.

- **Steric Hindrance:** Proline is a secondary amine. Coupling to a proline residue (the subsequent step) is often difficult. Coupling of the proline (this step) is generally rapid but prone to epimerization if over-activated.

## Validated Coupling Protocol

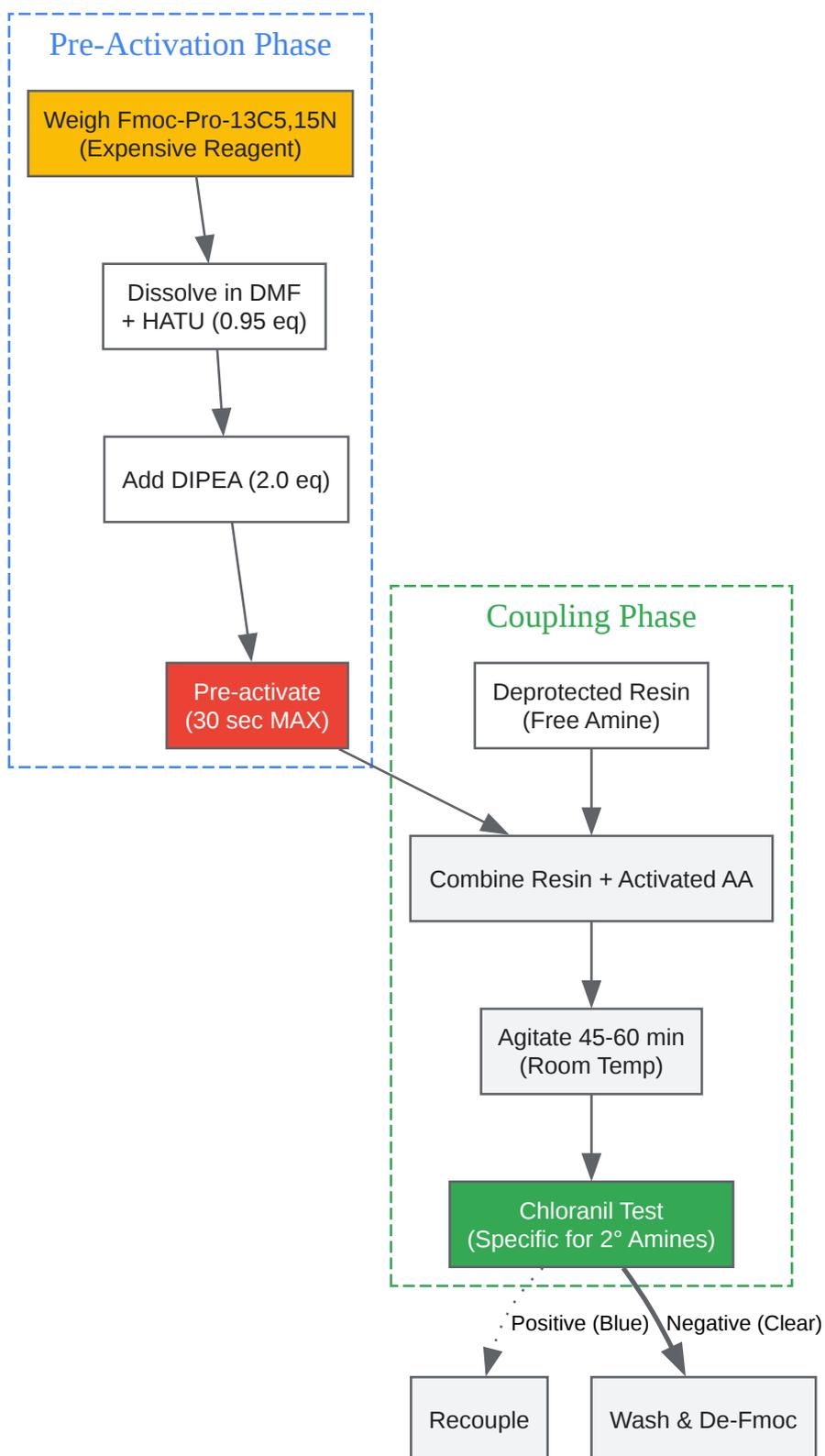
### Reagents:

- **Resin:** Rink Amide or Wang Resin (0.4-0.6 mmol/g loading).
- **Activator:** HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- **Base:** DIPEA (N,N-Diisopropylethylamine).
- **Solvent:** DMF (Anhydrous).

### Step-by-Step Workflow:

- **Preparation:** Dissolve 1.0 eq of Fmoc-L-Proline-13C5,15N, 0.95 eq of HATU in minimal DMF.
- **Activation:** Add 2.0 eq of DIPEA. Allow pre-activation for exactly 30 seconds. Critical: Do not extend pre-activation to prevent racemization.
- **Coupling:** Add the mixture to the deprotected resin-bound peptide.
- **Agitation:** Shake at room temperature for 45-60 minutes.
- **Monitoring:** Perform a Chloranil test (standard Kaiser test does not work for secondary amines like Proline).
- **Capping:** Acetylate unreacted sites to prevent deletion sequences.

## SPPS Workflow Diagram



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Caption: Optimized SPPS coupling cycle for expensive isotope-labeled Proline derivatives, emphasizing short pre-activation to minimize racemization.

## Application: Bio-NMR Spectroscopy

Proline is unique among amino acids because it lacks an amide proton (

) when in a peptide bond. This renders it invisible in standard

HSQC spectra, which are the "fingerprints" of protein structure.

### The "Silent" Residue Problem

In a standard protein assignment workflow, researchers rely on the amide proton to connect residues. Proline breaks this chain ("Proline Kink").

- Solution: Using Fmoc-L-Proline- $^{13}\text{C}_5,^{15}\text{N}$  allows detection via carbon-detected experiments or specific triple-resonance experiments that bridge the proline gap using  
  
and  
  
couplings.

### Experimental Strategy

By incorporating

Proline, the following experiments become possible:

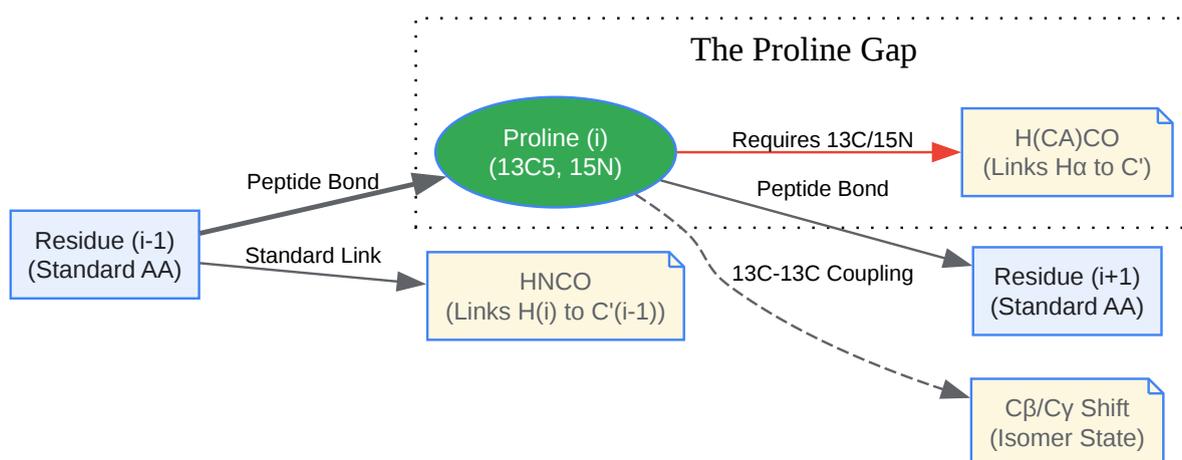
- H(CA)CON: Correlates the  
  
of Proline to its own Nitrogen (  
  
) and Carbonyl (  
  
).
- CANCO: Connects the  
  
of the preceding residue to the Proline Nitrogen.
- Cis/Trans Isomerization: The chemical shift difference between

and

in

-labeled Proline is the gold standard for distinguishing cis (~10 ppm difference) vs trans (~5 ppm difference) peptide bonds.

## NMR Assignment Pathway



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Caption: Flow of magnetization in NMR experiments. The 13C/15N labeling of Proline bridges the connectivity gap caused by the lack of an amide proton.

## References

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